

Spectroscopic comparison of 7-(Trifluoromethyl)-4-quinolinol with its precursors

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Compound of Interest

Compound Name: 7-(Trifluoromethyl)-4-quinolinol

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A Spectroscopic Showdown: 7-(Trifluoromethyl)-4-quinolinol vs. Its Precursors

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In the intricate world of drug discovery and development, a thorough understanding of a molecule's structure and properties is paramount. This guide provides a detailed spectroscopic comparison of the promising pharmaceutical intermediate, **7-(Trifluoromethyl)-4-quinolinol**, with its readily available precursors, 3-(trifluoromethyl)aniline and ethyl acetoacetate. Through a comprehensive analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this report offers researchers and scientists a clear benchmark for the synthesis and characterization of this important quinoline derivative.

The synthesis of **7-(Trifluoromethyl)-4-quinolinol** is efficiently achieved via the Conrad-Limpach reaction, a classic method for the formation of 4-hydroxyquinolines. This process involves the condensation of an aniline with a β -ketoester. In this case, 3-(trifluoromethyl)aniline reacts with ethyl acetoacetate to form the intermediate, ethyl 3-((3-(trifluoromethyl)phenyl)amino)but-2-enoate, which then undergoes thermal cyclization to yield the final product.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **7-(Trifluoromethyl)-4-quinolinol** and its precursors.

Table 1: ¹H NMR Data (ppm)

Compound	Chemical Shift (δ) and Multiplicity
3-(trifluoromethyl)aniline	7.30 (t, 1H), 7.05 (d, 1H), 6.95 (s, 1H), 6.85 (d, 1H), 3.80 (s, 2H, -NH ₂)
Ethyl acetoacetate	4.19 (q, 2H), 3.45 (s, 2H), 2.27 (s, 3H), 1.28 (t, 3H)[1]
7-(Trifluoromethyl)-4-quinolinol	8.35 (d, 1H), 8.10 (s, 1H), 7.75 (d, 1H), 7.50 (s, 1H), 6.20 (s, 1H)

Table 2: ¹³C NMR Data (ppm)

Compound	Chemical Shift (δ)
3-(trifluoromethyl)aniline	148.0, 131.5 (q), 129.5, 118.0, 114.5, 111.0, 124.0 (q, -CF ₃)
Ethyl acetoacetate	200.8, 167.2, 61.4, 50.2, 30.2, 14.1[1]
7-(Trifluoromethyl)-4-quinolinol	178.0, 145.0, 140.0, 130.0 (q), 127.0, 125.0, 122.0, 120.0 (q), 118.0, 105.0

Table 3: IR Data (cm⁻¹)

Compound	Key Absorptions
3-(trifluoromethyl)aniline	3440, 3360 (N-H stretch), 1620 (N-H bend), 1330 (C-F stretch)
Ethyl acetoacetate	1745 (C=O, ester), 1720 (C=O, ketone)
7-(Trifluoromethyl)-4-quinolinol	3300-2500 (O-H stretch), 1640 (C=O), 1580 (C=C), 1320 (C-F stretch)

Table 4: Mass Spectrometry Data (m/z)

| Compound | Molecular Ion (M⁺) | Key Fragments | |---|---| | 3-(trifluoromethyl)aniline | 161^[2] | 142, 114 | | Ethyl acetoacetate | 130 | 88, 70, 43 | | **7-(Trifluoromethyl)-4-quinolinol** | 213 | 185, 166 |

Experimental Protocols

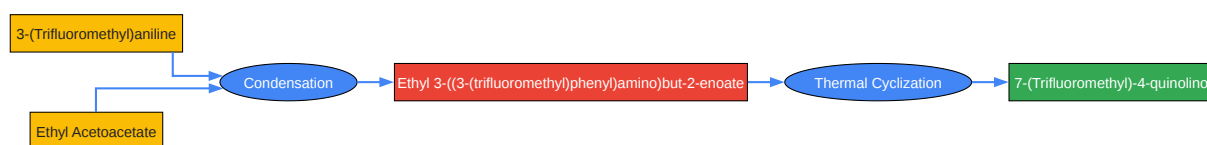
Synthesis of **7-(Trifluoromethyl)-4-quinolinol** (Conrad-Limpach Reaction)^{[3][4][5]}

- Step 1: Formation of Ethyl 3-((3-(trifluoromethyl)phenyl)amino)but-2-enoate.
 - In a round-bottom flask, equimolar amounts of 3-(trifluoromethyl)aniline and ethyl acetoacetate are mixed.
 - A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.
 - The mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
 - Upon completion, the reaction mixture is worked up by neutralization and extraction to isolate the intermediate.
- Step 2: Cyclization to **7-(Trifluoromethyl)-4-quinolinol**.
 - The crude ethyl 3-((3-(trifluoromethyl)phenyl)amino)but-2-enoate is added to a high-boiling point solvent (e.g., Dowtherm A).
 - The mixture is heated to a high temperature (typically around 250 °C).
 - The reaction is maintained at this temperature for a period of time to allow for cyclization.
 - After cooling, the product precipitates and can be collected by filtration and purified by recrystallization.

Spectroscopic Analysis

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.^[1] Samples are dissolved in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) with tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are typically prepared as KBr pellets.
- Mass Spectrometry: Mass spectra are acquired using an electron ionization (EI) mass spectrometer.

Synthesis Workflow



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Caption: Synthesis of **7-(Trifluoromethyl)-4-quinolinol**.

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